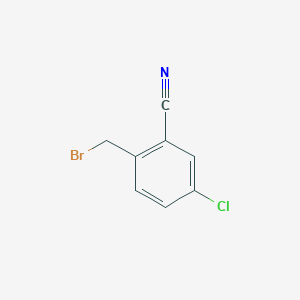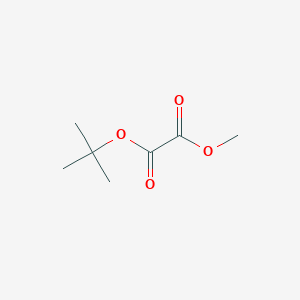
Tert-butyl Methyl Oxalate
Vue d'ensemble
Description
Tert-butyl Methyl Oxalate is an organic compound that features both tert-butyl and methyl ester groups attached to an oxalate moiety
Mécanisme D'action
Target of Action
Tert-butyl Methyl Oxalate is primarily used in the preparation of aryl β-diketo acids . The primary targets of this compound are therefore the molecules involved in the synthesis of these acids.
Mode of Action
It is known that the compound plays a crucial role in the preparation of aryl β-diketo acids . It is likely that this compound interacts with its targets through chemical reactions, leading to the formation of these acids.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of aryl β-diketo acids . The downstream effects of these pathways would be the production of these acids, which have various applications in chemical research and industry.
Result of Action
The primary result of the action of this compound is the production of aryl β-diketo acids . These acids are important in various chemical reactions and industrial processes.
Méthodes De Préparation
Tert-butyl Methyl Oxalate can be synthesized through several methods. One common synthetic route involves the esterification of oxalic acid with tert-butyl alcohol and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Tert-butyl Methyl Oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxalates and carbon dioxide.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the ester groups.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include strong acids, bases, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl Methyl Oxalate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of β-diketo acids, which are important intermediates in the synthesis of pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, especially in the design of enzyme inhibitors.
Industry: It is used in the production of polymers and other materials due to its reactivity and ability to form stable compounds.
Comparaison Avec Des Composés Similaires
Tert-butyl Methyl Oxalate can be compared with other similar compounds, such as:
Methyl Oxalate: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
Ethyl Oxalate: Similar to methyl oxalate but with an ethyl group, offering different reactivity and solubility properties.
Di-tert-butyl Oxalate: Contains two tert-butyl groups, making it more sterically hindered and less reactive in some reactions. The uniqueness of this compound lies in its combination of tert-butyl and methyl ester groups, which provide a balance of steric hindrance and reactivity, making it useful in a variety of applications.
Propriétés
IUPAC Name |
2-O-tert-butyl 1-O-methyl oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2,3)11-6(9)5(8)10-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPUKWSIJCYFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465005 | |
| Record name | Tert-butyl Methyl Oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33560-65-5 | |
| Record name | Tert-butyl Methyl Oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is tert-butyl methyl oxalate considered advantageous for synthesizing aryl β-diketo acids compared to traditional reagents like dimethyl oxalate?
A1: this compound offers several advantages over conventional reagents like dimethyl oxalate for the synthesis of aryl β-diketo acids [, ]. Firstly, reactions employing this compound demonstrate significantly improved yields of the desired aryl β-diketo acid products []. Secondly, the use of this compound allows for significantly faster reaction times compared to traditional methods utilizing dimethyl (or diethyl) oxalate []. This efficiency makes this compound a valuable tool for researchers exploring novel aryl β-diketo acid derivatives, which show promise as HIV-1 integrase inhibitors [].
Q2: What is the key reaction involving this compound in the context of aryl β-diketo acid synthesis?
A2: The key reaction is the oxalylation of aryl methyl ketones using this compound []. This reaction introduces the crucial diketone moiety required for the biological activity of aryl β-diketo acids as potential HIV-1 integrase inhibitors []. The improved efficiency offered by this compound in this step makes it a superior choice compared to traditional reagents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
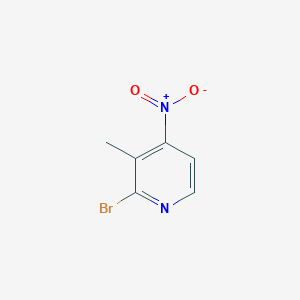
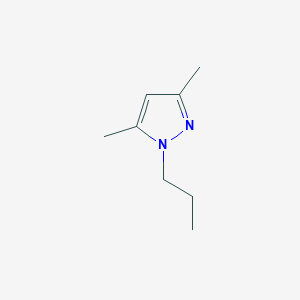
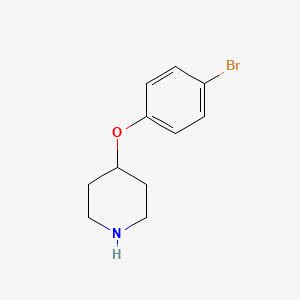
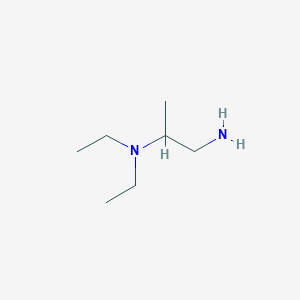
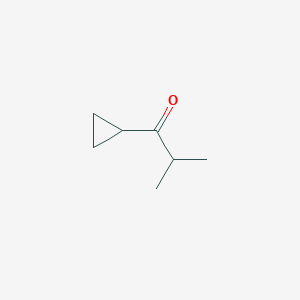
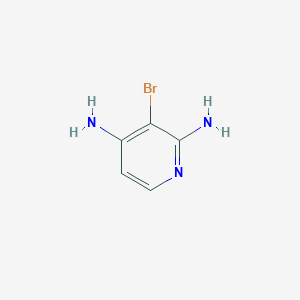
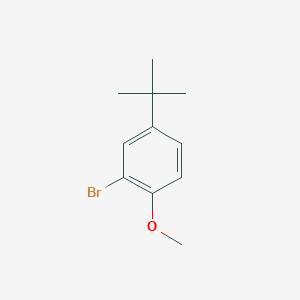
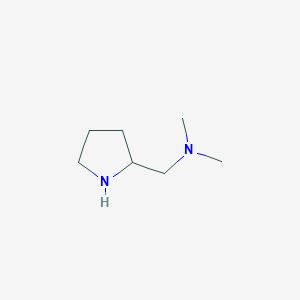
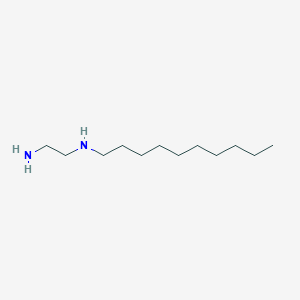
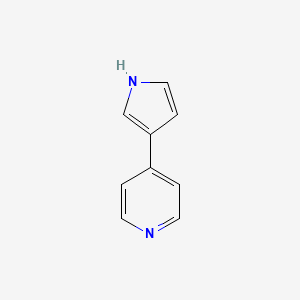
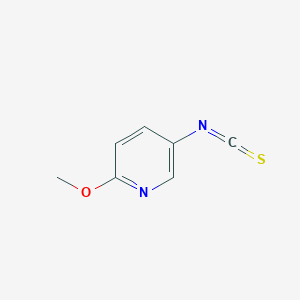
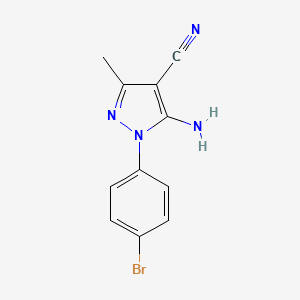
![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)
